Pinofuranoxin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

(3E,4R,5S)-4-hydroxy-5-methyl-3-[[(2R,3R)-3-methyloxiran-2-yl]methylidene]oxolan-2-one |

InChI |

InChI=1S/C9H12O4/c1-4-7(12-4)3-6-8(10)5(2)13-9(6)11/h3-5,7-8,10H,1-2H3/b6-3+/t4-,5+,7-,8+/m1/s1 |

InChI Key |

NZHUZJZSNIAAJL-SCQRWPESSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](O1)/C=C/2\[C@H]([C@@H](OC2=O)C)O |

Canonical SMILES |

CC1C(O1)C=C2C(C(OC2=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Pinofuranoxin A: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinofuranoxin A is a naturally occurring trisubstituted furanone produced by the invasive fungal pathogen Diplodia sapinea. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, known biological activities, and the experimental methodologies used for its isolation, characterization, and evaluation. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

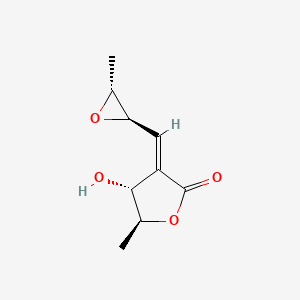

Chemical Structure

This compound is a chiral molecule with the systematic name 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one. Its molecular formula is C₉H₁₂O₄. The structure features a dihydrofuranone core, an α,β-unsaturated carbonyl system, a secondary alcohol, and an epoxide ring. The presence of these reactive functional groups, particularly the electrophilic α,β-unsaturated carbonyl and the epoxide, is believed to be crucial for its biological activity.[1] Recent studies have also led to a revision of the relative configuration of the epoxide functionality.[2]

Chemical Structure of this compound:

Note: This is a 2D representation and does not depict the stereochemistry.

Biological Activity

This compound exhibits significant biological activity, primarily as a phytotoxin and an antifungal agent. Its mode of action is likely associated with the electrophilic nature of the α,β-unsaturated carbonyl and epoxide moieties, which can react with cellular nucleophiles such as the sulfhydryl groups of cysteine residues in proteins, leading to covalent modification and disruption of protein function.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: Antifungal Activity of this compound

| Fungal Species | Concentration (mg/plug) | Mycelial Growth Inhibition (%) |

| Athelia rolfsii | 0.2 | 100 |

| Athelia rolfsii | 0.1 | 100 |

| Diplodia corticola | 0.2 | 38 |

| Diplodia corticola | 0.1 | 21 |

| Phytophthora cambivora | 0.2 | 100 |

| Phytophthora cambivora | 0.1 | 100 |

Data from Masi et al., 2021[3]

Table 2: Phytotoxic Activity of this compound (Lesion Area in mm²)

| Plant Species | Concentration (mg/mL) | Lesion Area (mm²) |

| English ivy (Hedera helix) | 1.0 | 112 ± 14 |

| English ivy (Hedera helix) | 0.5 | 49 ± 5 |

| English ivy (Hedera helix) | 0.1 | 5 ± 1 |

| Bean (Phaseolus vulgaris) | 1.0 | 46 ± 5 |

| Bean (Phaseolus vulgaris) | 0.5 | 40 ± 2 |

| Bean (Phaseolus vulgaris) | 0.1 | 7 ± 1 |

| Holm oak (Quercus ilex) | 1.0 | 61 ± 10 |

| Holm oak (Quercus ilex) | 0.5 | 36 ± 7 |

| Holm oak (Quercus ilex) | 0.1 | Not Active |

Data from Masi et al., 2021

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound have not been fully elucidated, its chemical structure strongly suggests a mechanism involving covalent modification of cellular targets. The α,β-unsaturated carbonyl and epoxide groups are electrophilic and can undergo nucleophilic attack by cellular macromolecules.

Caption: Proposed mechanism of this compound activity.

Experimental Protocols

The following sections detail the experimental procedures for the isolation, characterization, and biological evaluation of this compound, as compiled from the cited literature.

Fungal Culture and Extraction

-

Fungus: Diplodia sapinea is cultured on a liquid medium (e.g., Czapek broth supplemented with 2% corn meal) at a controlled pH (e.g., 5.7).

-

Extraction: The culture filtrate is exhaustively extracted with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification

-

Column Chromatography (CC): The crude extract is subjected to column chromatography on silica gel. Elution is performed with a solvent system such as chloroform/isopropanol (e.g., 85:15 v/v) to separate the extract into fractions.

-

Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified by preparative TLC using a solvent system like n-hexane/ethyl acetate (e.g., 1:1 v/v). The band corresponding to this compound is scraped and eluted with a suitable solvent.

Structural Characterization

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is used to determine the exact mass and molecular formula of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the chemical structure and assign all proton and carbon signals.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are performed to determine the relative stereochemistry of the molecule.

-

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy, coupled with computational analysis, is used to assign the absolute configuration of the stereocenters.

Antifungal Assays

-

Mycelial Growth Inhibition Assay: The antifungal activity is evaluated by measuring the inhibition of mycelial radial growth of target fungi on a suitable agar medium (e.g., potato dextrose agar or carrot agar).

-

Procedure: A plug of the test compound dissolved in a solvent (e.g., methanol) is placed on the agar plate. An agar plug with an actively growing mycelium of the test fungus is placed at the center of the plate. The plates are incubated at a controlled temperature, and the diameter of the fungal colony is measured over time and compared to a control plate with the solvent only.

Phytotoxicity Assays

-

Leaf Puncture Assay: The phytotoxic activity is assessed using a leaf puncture bioassay on various plant species.

-

Procedure: Leaves are punctured with a sterile needle, and a droplet of the test compound solution at different concentrations is applied to the wound. The leaves are kept in a humid chamber and observed for the development of necrotic lesions over several days. The size of the lesions is measured to quantify the phytotoxic effect.

Conclusion

This compound represents a promising natural product with potent biological activities. Its unique chemical structure, featuring multiple reactive centers, makes it an interesting subject for further investigation into its mechanism of action and potential applications in agriculture or medicine. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon the existing knowledge of this fascinating fungal metabolite.

References

The Discovery and Isolation of Pinofuranoxin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pinofuranoxin A, a novel bioactive furanone produced by the pathogenic fungus Diplodia sapinea. This document details the experimental protocols, quantitative data, and structural elucidation of this promising natural compound.

Introduction

Diplodia sapinea is a globally recognized conifer pathogen responsible for severe diseases such as tip blight, cankers, and die-back in various pine species.[1] While the pathogenicity of this fungus is well-documented, its secondary metabolite profile remains a promising area for the discovery of novel bioactive compounds. In 2021, a bio-guided investigation into a Tunisian strain of D. sapinea, isolated from a cankered maritime pine, led to the discovery of two new trisubstituted furanones: this compound and its diastereomer, Pinofuranoxin B.[1][2][3]

These compounds exhibit significant phytotoxic, antifungal, and zootoxic activities, highlighting their potential for applications in both agriculture and medicine.[1] this compound, in particular, has demonstrated complete inhibition of the growth of certain plant pathogens. This guide summarizes the key scientific findings related to the isolation and characterization of this compound.

Fungal Strain and Fermentation

The journey to isolate this compound began with the specific fungal strain and its cultivation under laboratory conditions to encourage the production of secondary metabolites.

Fungal Strain

The Diplodia sapinea strain used was originally isolated from a cankered branch of a maritime pine (Pinus pinaster Aiton) in a declining stand located in northwest Tunisia. The strain was identified through morphological characterization and analysis of its internal transcribed spacer (ITS) rDNA sequence, which has been deposited in GenBank under accession number MW436711.

Fermentation Protocol

Details on the specific fermentation protocol, including the culture medium, temperature, and duration, were not fully detailed in the primary publication. However, the general procedure involves culturing the fungus in a suitable liquid or solid medium to generate sufficient biomass and secondary metabolite production. The culture is then harvested for extraction.

Isolation and Purification Workflow

The isolation of this compound was achieved through a multi-step, bio-guided purification of the organic extract obtained from the fungal culture.

Caption: Experimental workflow for the isolation and characterization of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a comprehensive analysis of spectroscopic data. The compound was identified as 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one .

Key analytical techniques employed included:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This determined the molecular formula of this compound to be C₉H₁₂O₄.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms.

-

NOESY Experiments: Nuclear Overhauser Effect Spectroscopy was used to determine the relative configuration of the molecule.

-

Electronic Circular Dichroism (ECD) Spectroscopy: Computational analyses of ECD spectra helped in assigning the absolute configuration.

It is noteworthy that a 2024 study proposed a revision of the relative configuration of the epoxide functionality based on DFT-based spectral reinvestigations and stereo-controlled synthesis. This highlights the complexity of elucidating the stereochemistry of such molecules.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized below, providing key identifiers for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Amorphous solid |

| Molecular Formula | C₉H₁₂O₄ |

| HRESIMS [M+H]⁺ | m/z 185.0823 (Calcd. for C₉H₁₃O₄, 185.0823) |

| Optical Rotation [α]²⁵D | +22.4 (c 0.34, MeOH) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Wavelength / Wavenumber (log ε or Δε) |

|---|---|

| UV (CH₃CN) | λₘₐₓ 227 nm (4.1) |

| ECD (MeCN) | λₘₐₓ 234 nm (+1.93), 263 nm (-0.39) |

| Infrared (IR) | νₘₐₓ 3393, 1725, 1654, 1266 cm⁻¹ |

Table 3: ¹H and ¹³C NMR Data for this compound (CDCl₃, 400/100 MHz)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

|---|---|---|

| 2 | 168.0 | - |

| 3 | 128.8 | - |

| 4 | 74.9 | 5.25, d, 4.4 |

| 5 | 77.9 | 4.25, dq, 6.4, 4.4 |

| 6 | 138.1 | 6.80, d, 2.1 |

| 7 | 59.9 | 3.52, dq, 2.1, 2.1 |

| 8 | 55.4 | 3.10, qd, 5.5, 2.1 |

| 9 (5-CH₃) | 19.8 | 1.45, d, 6.4 |

| 10 (8-CH₃) | 17.1 | 1.42, d, 5.5 |

Bioactivity Profile

This compound has demonstrated a range of biological activities, suggesting its potential as a lead compound for agrochemical or pharmaceutical development.

Caption: Overview of the observed bioactivities of this compound.

Phytotoxicity

At a concentration of 1 mg/mL, this compound caused significant necrotic lesions on the leaves of English ivy (Hedera helix), bean (Phaseolus vulgaris), and holm oak (Quercus ilex). It retained phytotoxic effects at concentrations as low as 0.1 mg/mL.

Antifungal and Antioomycete Activity

This compound exhibited potent and specific inhibitory activity. It completely inhibited the growth of the plant pathogenic fungus Athelia rolfsii and the oomycete Phytophthora cambivora.

Zootoxicity

In the Artemia salina (brine shrimp) lethality assay, this compound was shown to be active, inducing larval mortality. This assay is often used as a preliminary screen for potential cytotoxic and antitumor activities.

Conclusion and Future Directions

The discovery of this compound from Diplodia sapinea underscores the value of exploring fungal pathogens for novel secondary metabolites. Its unique structure, combining a butanolide core with an epoxy side chain, and its potent biological activities make it an intriguing candidate for further research.

Future research should focus on:

-

Total synthesis to confirm the revised stereochemistry and to produce analogs for structure-activity relationship (SAR) studies.

-

Elucidation of its mode of action to understand the molecular basis for its phytotoxic and antifungal effects.

-

Evaluation of its potential as a scaffold for the development of new herbicides or fungicides.

This guide provides a foundational understanding for researchers aiming to build upon the initial discovery and explore the full potential of this compound.

References

- 1. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Pinofuranoxin A: A Technical Overview of its Molecular Characteristics and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pinofuranoxin A, a bioactive trisubstituted furanone. The document focuses on its molecular formula and detailed mass spectrometry data, presenting key quantitative information in a structured format. It also outlines the experimental protocols for its isolation and characterization, offering a comprehensive resource for professionals in the field of natural product chemistry and drug development.

Core Molecular Data

This compound is a natural compound isolated from Diplodia sapinea, a globally recognized conifer pathogen.[1][2] Structural characterization has established its molecular formula as C₉H₁₂O₄.[1][3][4] This composition was determined through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which provides highly accurate mass measurements crucial for elucidating the elemental makeup of novel compounds.

Mass Spectrometry Data

The mass spectrometry analysis of this compound provides definitive evidence for its molecular formula and offers insights into its chemical behavior in the gas phase. The high-resolution data allows for the precise calculation of its elemental composition. The observed mass-to-charge ratios (m/z) for various adducts and fragments are summarized below.

| Ion / Adduct | Observed m/z | Calculated m/z | Molecular Formula (of Ion) |

| [M+H]⁺ | 185.0823 | 185.0823 | C₉H₁₃O₄⁺ |

| [M+H-H₂O]⁺ | 167.0707 | 167.0708 | C₉H₁₁O₃⁺ |

| [2M+Na]⁺ | 391.1373 | 391.1369 | C₁₈H₂₄NaO₈⁺ |

| [2M+K]⁺ | 407.1111 | 407.1108 | C₁₈H₂₄KO₈⁺ |

| [2M+Na-H₂O]⁺ | 373.1259 | 373.1263 | C₁₈H₂₂NaO₇⁺ |

| Table 1: High-Resolution Mass Spectrometry (HRESIMS) data for this compound. |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process combining fungal culture, extraction, and advanced chromatographic and spectroscopic techniques.

Fungal Culture and Metabolite Production

The fungus, Diplodia sapinea, was cultivated in a liquid medium (Czapek broth amended with 2% corn meal, adjusted to a pH of 5.7). The culture filtrates, containing the secreted secondary metabolites, were the starting material for extraction.

Extraction and Purification

The culture filtrate (5 L) underwent an exhaustive extraction process using ethyl acetate (EtOAc) to yield an oily brown residue (316 mg). This crude extract was then subjected to bioguided purification through column chromatography (CC), with a mobile phase of chloroform/isopropanol (85:15, v/v). One of the resulting fractions (10.9 mg) was further purified using thin-layer chromatography (TLC) with a solvent system of n-hexane/ethyl acetate (1:1, v/v), which ultimately yielded pure this compound (3.4 mg).

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to determine the accurate mass and elemental composition of the purified compound. While specific instrument parameters were not detailed in the primary literature, a general protocol for such an analysis involves dissolving the analyte in a suitable solvent (e.g., methanol or acetonitrile) and infusing it into the mass spectrometer. The instrument operates in positive ion mode, detecting protonated molecules ([M+H]⁺) as well as common adducts like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace impurities. The high resolution and mass accuracy of the detector, typically a time-of-flight (TOF) or Orbitrap analyzer, allow for the confident assignment of molecular formulas.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation and purification of this compound from the fungal culture of Diplodia sapinea.

Caption: Workflow for the isolation of this compound.

References

- 1. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C9H12O4 | CID 162642294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pinofuranoxin A: A Technical Guide on its Biological Origin and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a recently discovered bioactive natural product with significant phytotoxic, antifungal, and zootoxic activities.[1][2] This technical guide provides an in-depth overview of its biological origin, natural source, and the methodologies for its isolation and characterization. The information presented is intended to support further research into its mechanism of action and potential applications in drug development and agriculture.

Biological Origin and Natural Source

This compound is a secondary metabolite produced by the fungus Diplodia sapinea (also known as Sphaeropsis sapinea).[1][3] D. sapinea is a globally distributed pathogenic fungus that primarily infects conifer species, causing diseases such as tip blight, cankers, and dieback.[1] The specific strain from which this compound was first isolated was obtained from a cankered branch of a maritime pine (Pinus pinaster) in a declining stand located in northwest Tunisia. This fungus can exist as an endophyte within healthy host tissues, transitioning to a pathogenic state when the host is weakened by environmental stressors such as drought or hail.

Chemical Profile

This compound is characterized as a trisubstituted furanone, a class of heterocyclic organic compounds. Its chemical structure contains reactive functional groups, including an α,β-unsaturated carbonyl system and an epoxide ring, which are believed to be responsible for its biological activities. These groups can react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, suggesting a mechanism of action involving covalent modification of target biomolecules.

Quantitative Data

The production and isolation of this compound from fungal cultures have been quantified, providing a baseline for yield expectations in a laboratory setting. The following table summarizes the key quantitative data from the initial isolation study.

| Parameter | Value | Reference |

| Fungal Culture Volume | 5 L | |

| Initial Crude Extract Yield (oily brown residue) | 316 mg | |

| Intermediate Fraction Mass (fourth fraction) | 10.9 mg | |

| Final Yield of this compound | 3.4 mg |

Experimental Protocols

The following sections detail the methodologies employed in the cultivation of Diplodia sapinea, and the subsequent extraction, purification, and characterization of this compound.

Fungal Cultivation and Metabolite Production

Diplodia sapinea was cultured in a liquid medium to facilitate the extraction of its secondary metabolites.

-

Culture Medium: Czapek medium amended with 2% corn meal.

-

pH: Adjusted to 5.7.

-

Cultivation: The fungus was grown in the liquid medium, allowing for the secretion of metabolites into the culture filtrate.

Extraction and Purification

A multi-step process was utilized to isolate this compound from the culture filtrate.

-

Initial Extraction: The culture filtrate (5 L) was exhaustively extracted with ethyl acetate (EtOAc). The solvent was then evaporated to yield an oily brown residue (316 mg).

-

Column Chromatography (CC): The crude extract was subjected to column chromatography for initial fractionation.

-

Stationary Phase: Not specified, but likely silica gel.

-

Mobile Phase: A mixture of chloroform (CHCl₃) and isopropanol (iPrOH) in an 85:15 (v/v) ratio.

-

Outcome: Ten homogeneous fractions were collected.

-

-

Thin-Layer Chromatography (TLC): The fourth fraction (10.9 mg), which showed biological activity, was further purified by preparative thin-layer chromatography.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate (EtOAc) in a 1:1 (v/v) ratio.

-

Outcome: An oily homogeneous compound, identified as this compound (3.4 mg), was obtained with an Rf value of 0.27.

-

Structural Characterization

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: Provided information about the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: Used to identify the presence of chromophores.

-

Electronic Circular Dichroism (ECD) Spectroscopy: Employed in conjunction with computational analyses to assign the absolute configuration of the stereocenters.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and characterization of this compound.

Proposed Mechanism of Action and Potential Signaling Pathway Interactions

The exact signaling pathways affected by this compound have not yet been elucidated. However, based on its chemical structure containing an α,β-unsaturated carbonyl moiety and an epoxide ring, a plausible mechanism of action involves the covalent modification of cellular proteins. The diagram below illustrates this proposed mechanism and its potential downstream consequences.

References

Unraveling the Stereochemical Intricacies of Pinofuranoxin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A, a bioactive trisubstituted furanone isolated from the invasive pathogen Diplodia sapinea, has garnered significant interest within the scientific community.[1][2] Its potent biological activities, including necrotic lesion induction on various plants and inhibitory effects on fungal growth, underscore its potential as a lead compound in agrochemical and pharmaceutical research.[1][2][3] A thorough understanding of its three-dimensional structure, particularly its stereochemistry and absolute configuration, is paramount for elucidating its mechanism of action and for the design of synthetic analogues with enhanced or selective bioactivities. This technical guide provides an in-depth analysis of the stereochemical determination of this compound, presenting key data, experimental methodologies, and a critical discussion of the assigned and recently revised configurations.

Molecular Structure and Stereocenters

This compound possesses a complex molecular architecture characterized by a dihydrofuranone ring and an epoxide-containing side chain. The structure contains four stereocenters, leading to the theoretical possibility of sixteen stereoisomers. The elucidation of the correct stereoisomer is therefore a non-trivial task requiring a combination of advanced spectroscopic and computational techniques.

Quantitative Stereochemical Data

The stereochemical properties of this compound have been characterized by several quantitative measurements. These data are crucial for the verification of its structure and for comparative studies.

| Parameter | Value | Conditions | Reference |

| Specific Rotation | |||

| [α]²⁵D | +22.4 | c 0.34, MeOH | |

| Electronic Circular Dichroism (ECD) | |||

| λmax (Δε) | 234 nm (+1.93) | 4.54 × 10⁻³ M, MeCN | |

| 263 nm (-0.39) | |||

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | |||

| m/z [M+H]⁺ | 185.0823 |

Determination of Relative and Absolute Configuration

The initial determination of the relative and absolute configuration of this compound was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational analysis of its Electronic Circular Dichroism (ECD) spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were instrumental in establishing the relative configuration of several stereocenters.

-

Lactone Ring: The observation of NOE correlations (or lack thereof) between specific protons on the dihydrofuranone ring allowed for the assignment of a trans relative configuration between the substituents at C-4 and C-5, denoted as (4S,5R).

-

Oxirane Ring: Similarly, the NOESY data indicated a trans configuration for the epoxide ring, involving the stereocenters at C-7 and C-8.

Computational ECD Analysis

To determine the absolute configuration, the experimental ECD spectrum of (+)-Pinofuranoxin A was compared with the theoretically calculated spectra for all possible stereoisomers consistent with the relative configurations determined by NOESY. This comparison revealed a good agreement between the experimental spectrum and the calculated spectrum for the (4R,5S,7R,8R) enantiomer. This led to the initial assignment of the absolute configuration of (+)-Pinofuranoxin A as (4R,5S,7R,8R).

Proposed Structural Revision

A recent study published in 2024 has proposed a revision to the relative configuration of the epoxide functionality in this compound. This reinvestigation, based on DFT-based spectral analysis and stereo-controlled total synthesis of all possible diastereomers, suggests a different arrangement of the substituents on the oxirane ring. This highlights the challenges in assigning the stereochemistry of flexible acyclic side-chains and underscores the power of total synthesis in definitively confirming complex molecular structures.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stereochemical determination of this compound.

NMR Spectroscopy

-

Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.

-

Sample Preparation: Samples were dissolved in CDCl₃.

-

Experiments: A full suite of 1D and 2D NMR experiments were conducted, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC, and NOESY. These experiments allowed for the complete assignment of all proton and carbon signals and the determination of through-bond and through-space correlations.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Instrumentation: HRESIMS data were acquired on a mass spectrometer equipped with an electrospray ionization source.

-

Method: The analysis provided the accurate mass of the protonated molecule [M+H]⁺, which was used to confirm the molecular formula of C₉H₁₂O₄.

Electronic Circular Dichroism (ECD) Spectroscopy

-

Instrumentation: ECD spectra were recorded on a suitable spectropolarimeter.

-

Sample Preparation: The sample was dissolved in acetonitrile (MeCN) at a concentration of 4.54 × 10⁻³ M.

-

Measurement: Spectra were recorded in the 200–340 nm range.

Computational Analysis

-

Method: Density Functional Theory (DFT) calculations were employed to predict the ECD spectra of the possible stereoisomers. The calculated spectra were then compared with the experimental spectrum to determine the best fit and, consequently, the absolute configuration.

Visualizing the Stereochemical Determination Workflow

The logical flow of the initial stereochemical assignment can be visualized as follows:

References

- 1. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unibas.it [iris.unibas.it]

A Technical Guide to Pinofuranoxin A and its Diastereomeric Relationship with Pinofuranoxin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinofuranoxin A and B are two naturally occurring, bioactive trisubstituted furanones with a unique combination of functional groups.[1] Isolated from the invasive coniferous pathogen Diplodia sapinea, these compounds have demonstrated a range of biological activities, including phytotoxic, antifungal, and zootoxic effects.[1][2][3] This technical guide provides a comprehensive overview of this compound and its relationship with its diastereomer, Pinofuranoxin B. It details their chemical properties, biological activities with quantitative data presented for comparative analysis, and the experimental protocols for their isolation and evaluation. Furthermore, this guide includes diagrammatic representations of experimental workflows to aid in the understanding of the research process.

Introduction

Diplodia sapinea is a globally recognized pathogen of conifers, responsible for significant economic losses due to diseases such as tip blight, cankers, and die-back.[1] In the quest to understand the virulence factors of this fungus, two novel secondary metabolites, this compound and Pinofuranoxin B, were isolated and characterized. These compounds belong to the dihydrofuranone class of natural products and possess a distinct molecular architecture that includes an α,β-unsaturated carbonyl system and an epoxide ring, structural features known to confer biological activity.

This compound and B share the same molecular formula, C₉H₁₂O₄, and are diastereomers, differing in the spatial arrangement of their atoms. This stereochemical difference is believed to be the basis for their varied antifungal and zootoxic activities, while they exhibit similar phytotoxic effects. A recent 2024 study has proposed a revision of the relative configuration of the epoxide functionality in this compound based on DFT-based spectral reinvestigations and stereo-controlled synthesis.

Chemical Properties

This compound and B are amorphous solids. Their structural elucidation was primarily achieved through Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The relative and absolute configurations were initially assigned using NOESY experiments and computational analysis of their electronic circular dichroism (ECD) spectra.

Table 1: Physicochemical Properties of this compound and B

| Property | This compound | Pinofuranoxin B | Reference |

| Molecular Formula | C₉H₁₂O₄ | C₉H₁₂O₄ | |

| Molecular Weight | 184.07 g/mol | 184.07 g/mol | |

| Appearance | Amorphous solid | Amorphous solid | |

| Specific Rotation ([α]²⁵_D) | +22.4 (c 0.34, MeOH) | +93.1 (c 0.45, MeOH) | |

| UV (λ_max) | 227 nm (in CH₃CN) | 231 nm (in CH₃CN) | |

| HRESIMS [M+H]⁺ | m/z 185.0823 | m/z 185.0807 |

Biological Activity

Both this compound and B exhibit phytotoxic activity, inducing necrotic lesions on the leaves of various plants. However, their antifungal and zootoxic activities show notable differences, highlighting the importance of stereochemistry in biological function.

Antifungal and Antioomycete Activity

This compound demonstrated potent inhibitory activity against the phytopathogens Athelia rolfsii and Phytophthora cambivora. In contrast, Pinofuranoxin B was inactive against A. rolfsii and Diplodia corticola but showed significant activity against the oomycete P. cambivora, suggesting a potential application as a selective anti-oomycete agent.

Table 2: Mycelial Growth Inhibition by this compound and B

| Compound | Concentration (mg/plug) | Athelia rolfsii (%) | Diplodia corticola (%) | Phytophthora cambivora (%) | Reference |

| This compound | 0.2 | 100 | 38 | 100 | |

| 0.1 | 100 | 21 | 100 | ||

| Pinofuranoxin B | 0.2 | inactive | inactive | 100 | |

| 0.1 | inactive | inactive | 100 | ||

| PCNB (control) | 0.2 | 81 | 72 | not tested | |

| 0.1 | 76 | 69 | not tested | ||

| Metalaxyl-M (control) | 0.2 | not tested | not tested | 100 | |

| 0.1 | not tested | not tested | 100 |

Zootoxic Activity

The zootoxic potential of this compound and B was evaluated using a brine shrimp (Artemia salina L.) lethality assay. This compound caused significantly higher larval mortality at the highest concentration tested compared to Pinofuranoxin B.

Table 3: Larval Mortality in Brine Shrimp Assay

| Compound | Concentration (µg/mL) | Larval Mortality (%) | Reference |

| This compound | 200 | 96 | |

| 100 | < 20 | ||

| 50 | < 20 | ||

| Pinofuranoxin B | 200 | 51 | |

| 100 | inactive | ||

| 50 | inactive |

Phytotoxic Activity

Both compounds induced necrotic lesions on the leaves of English ivy (Hedera helix L.), bean (Phaseolus vulgaris L.), and holm oak (Quercus ilex L.). This similar phytotoxic activity suggests that the structural elements responsible for this effect are present and accessible in both diastereomers.

Experimental Protocols

Fungal Strain and Cultivation

-

Organism : Diplodia sapinea strain isolated from a maritime pine (Pinus pinaster Aiton) in Tunisia.

-

Cultivation : The fungus was grown in static culture at 25 °C for 21 days in potato dextrose broth (PDB).

Isolation and Purification of this compound and B

Caption: Isolation and purification workflow for this compound and B.

The culture filtrate was extracted with ethyl acetate. The resulting organic extract was subjected to Vacuum Liquid Chromatography (VLC) on silica gel. This compound was purified from the fourth fraction by preparative Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/EtOAc (1:1, v/v). Pinofuranoxin B was obtained from the fifth fraction after successive TLC purifications with n-hexane/CHCl₃/iPrOH (7:2:1, v/v/v) and subsequently CHCl₃/iPrOH (98:2, v/v).

Leaf Puncture Assay for Phytotoxicity

-

Plant Material : Leaves of English ivy (Hedera helix L.), bean (Phaseolus vulgaris L.), and holm oak (Quercus ilex L.).

-

Procedure : The compounds were dissolved in methanol and tested at concentrations of 1.0, 0.5, and 0.1 mg/mL. Small punctures were made on the leaves, and the test solutions were applied.

-

Observation : Leaves were observed daily for up to 10 days, and the size of the necrotic lesions was measured.

Antifungal Assay

-

Pathogens : Athelia rolfsii, Diplodia corticola, and Phytophthora cambivora.

-

Method : The inhibitory effect on mycelial radial growth was evaluated on potato dextrose agar (PDA) for A. rolfsii and D. corticola, and on carrot agar (CA) for P. cambivora.

-

Application : The compounds were tested at 200 and 100 µ g/plug . Methanol served as a negative control, while metalaxyl-M and PCNB were used as positive controls.

Brine Shrimp (Artemia salina) Bioassay for Zootoxicity

-

Procedure : The in vitro toxic effects of the compounds were evaluated on brine shrimp larvae. The assay was performed in 24-well cell culture plates.

-

Concentrations : The compounds were tested at 200, 100, and 50 µg/mL.

-

Endpoint : Larval mortality was recorded.

Logical Relationship and Bioactivity

The structural relationship between this compound and B as diastereomers directly influences their biological activity profile. This structure-activity relationship is a key area for further investigation.

Caption: Relationship between source, compounds, and biological activities.

The presence of both an α,β-unsaturated carbonyl group and an epoxide ring in both molecules provides reactive sites for nucleophilic attack, which is a common mechanism for the biological activity of such compounds. The different stereochemistry of the epoxy ring is likely responsible for the observed differences in antifungal and zootoxic activities.

Conclusion and Future Perspectives

This compound and B are novel bioactive natural products with potential applications in agriculture and medicine. The selective anti-oomycete activity of Pinofuranoxin B is particularly noteworthy, given the limited number of effective fungicides for Phytophthora-related diseases. The diastereomeric relationship between these two compounds provides an excellent platform for structure-activity relationship studies. Further research, including the total synthesis of all possible stereoisomers as suggested by recent work, will be crucial to fully elucidate the structural determinants of their biological activities and to explore their potential as lead compounds for the development of new agrochemicals or pharmaceuticals.

References

- 1. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pinofuranoxin A: Physicochemical Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pinofuranoxin A, a bioactive furanone isolated from the pathogenic fungus Diplodia sapinea. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and agricultural science.

Chemical Identity and Structure

This compound is a trisubstituted furanone with the systematic name 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one.[1][2] It was first isolated and characterized along with its diastereomer, Pinofuranoxin B, from a Tunisian strain of D. sapinea.[2][3] The molecular structure of this compound is characterized by a γ-lactone ring, an α,β-unsaturated carbonyl group, and an epoxide ring, which are structural features often associated with biological activity.[1]

Physicochemical Properties

This compound is an amorphous solid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₄ | |

| Appearance | Amorphous solid | |

| Optical Rotation | [α]²⁵D +22.4 (c 0.34, MeOH) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Source |

| UV Spectroscopy | λmax (CH₃CN) 227 nm (log ε 4.1) | |

| Infrared (IR) Spectroscopy | νmax 3393, 1725, 1654, 1266 cm⁻¹ | |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | m/z 185.0823 [M + H]⁺ (calcd for C₉H₁₃O₄, 185.0823) | |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 3 | |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 | |

| Electronic Circular Dichroism (ECD) | λmax (Δε) 234 (+1.93), 263 (−0.39) nm (in MeCN) |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 169.0 | |

| 3 | 129.7 | |

| 4 | 72.5 | 4.68, br s |

| 5 | 81.4 | 4.44, dq, 6.5, 2.1 |

| 6 | 138.8 | 6.89, dd, 8.5, 2.1 |

| 7 | 59.2 | 3.52, m |

| 8 | 57.9 | 3.06, dq, 8.5, 5.5 |

| 9 | 16.9 | 1.45, d, 5.5 |

| 10 | 16.2 | 1.42, d, 6.5 |

Data sourced from supporting information of Masi et al., 2021.

Biological Activity

This compound has demonstrated a range of biological activities, including phytotoxic, antifungal, and zootoxic effects.

-

Phytotoxicity: At a concentration of 1 mg/mL, this compound caused necrotic lesions on the leaves of Hedera helix (English ivy), Phaseolus vulgaris (bean), and Quercus ilex (holm oak). Necrotic effects were also observed at concentrations of 0.5 and 0.1 mg/mL.

-

Antifungal and Antioomycete Activity: this compound completely inhibited the mycelial growth of the plant pathogens Athelia rolfsii and Phytophthora cambivora at concentrations of 0.1 and 0.2 mg/plug. It showed less activity against Diplodia corticola.

-

Zootoxicity: In a brine shrimp (Artemia salina) lethality assay, this compound caused 96% larval mortality at a concentration of 200 μg/mL. The mortality rate was less than 20% at concentrations of 100 and 50 μg/mL.

Experimental Protocols

The following workflow outlines the methodology for obtaining this compound from Diplodia sapinea cultures.

The fungus Diplodia sapinea was cultured in a liquid Czapek medium supplemented with 2% corn meal at a pH of 5.7. The culture filtrates were then exhaustively extracted with ethyl acetate (EtOAc) to yield an oily brown residue. This crude extract underwent bioguided purification, starting with column chromatography using a mobile phase of chloroform/isopropanol (85:15, v/v). The fourth fraction obtained from this step was further purified by thin-layer chromatography (TLC) with a mobile phase of n-hexane/EtOAc (1:1, v/v) to yield pure this compound.

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), were used to determine the connectivity and relative stereochemistry of the molecule.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition and confirm the molecular formula.

-

IR and UV Spectroscopy: These techniques were used to identify key functional groups, such as the conjugated ester carbonyl and hydroxyl groups.

-

Electronic Circular Dichroism (ECD): The absolute configuration of this compound was assigned through computational analysis of its ECD spectrum.

Signaling Pathways and Mechanism of Action

Currently, the specific signaling pathways and molecular targets of this compound have not been fully elucidated. The presence of an α,β-unsaturated carbonyl group and an epoxide ring suggests potential reactivity with biological nucleophiles, possibly through Michael addition or nucleophilic substitution reactions, which could contribute to its biological activity. Further research is required to determine the precise mechanisms by which this compound exerts its phytotoxic, antifungal, and zootoxic effects. A recent study in 2024 has proposed a revision of the relative configuration of the epoxide functionality through DFT-based spectral reinvestigations and stereo-controlled synthesis, which may aid in future structure-activity relationship studies.

Conclusion

This compound is a novel furanone with significant biological activities. This guide provides foundational data on its physicochemical properties and a summary of its known biological effects. The detailed experimental protocols for its isolation and characterization offer a basis for further investigation into its synthesis, mechanism of action, and potential applications in agriculture or medicine. The availability of synthetic routes to its stereoisomers will be crucial for exploring structure-activity relationships and identifying the key pharmacophores responsible for its bioactivity.

References

Bioactivity Profile of Pinofuranoxin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a novel trisubstituted furanone, a class of natural products known for a diverse range of biological activities.[1][2] Isolated from Diplodia sapinea, an endophytic fungus recognized as an opportunistic pathogen in conifers, this compound has demonstrated significant antifungal, phytotoxic, and zootoxic properties.[1][3][4] This technical guide provides a comprehensive overview of the known bioactivity of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanism of action based on its chemical class. The structural characterization of this compound was initially performed using NMR and HRESIMS, with its absolute configuration determined through NOESY experiments and computational analysis. It is noteworthy that a 2024 study has proposed a revision of the relative configuration of the epoxide functionality, a key structural feature that may influence its biological activity.

Chemical Properties

-

Compound Name: this compound

-

Chemical Class: Trisubstituted Furanone

-

Natural Source: Diplodia sapinea (Fungus)

-

Appearance: Amorphous solid

-

Molecular Formula: C₉H₁₂O₄

Bioactivity Profile of this compound

This compound exhibits a range of biological effects, detailed in the following sections. The quantitative data from key bioassays are summarized for direct comparison.

Antifungal and Antioomycete Activity

This compound has shown potent inhibitory effects against specific plant pathogenic fungi and oomycetes. The activity was assessed using a mycelial radial growth assay, where the compound was applied to a plug of the growing pathogen.

Table 1: Antifungal and Antioomycete Activity of this compound

| Target Organism | Concentration (mg/plug) | Result |

| Athelia rolfsii | 0.1 | Complete Mycelial Growth Inhibition |

| 0.2 | Complete Mycelial Growth Inhibition | |

| Phytophthora cambivora | 0.1 | Complete Mycelial Growth Inhibition |

| 0.2 | Complete Mycelial Growth Inhibition | |

| Diplodia corticola | 0.1 - 0.2 | Resistant |

Data sourced from Masi et al., 2021.

Phytotoxic Activity

The phytotoxicity of this compound was evaluated using a leaf puncture assay on several plant species. The compound was applied at various concentrations, and the resulting necrotic lesion area was measured after five days.

Table 2: Phytotoxic Activity of this compound (Lesion Area in mm²)

| Plant Species | 1.0 mg/mL | 0.5 mg/mL | 0.1 mg/mL |

| English ivy (Hedera helix) | 112 ± 14 | 49 ± 5 | 5 ± 1 |

| Bean (Phaseolus vulgaris) | 46 ± 5 | 40 ± 2 | 7 ± 1 |

| Holm oak (Quercus ilex) | 61 ± 10 | 36 ± 7 | 1 ± 1 |

Data are expressed as median area lesion ± standard error. Sourced from Masi et al., 2021.

Zootoxic Activity

Zootoxicity was determined using the brine shrimp (Artemia salina) lethality assay. Larval mortality was assessed after 36 hours of exposure to this compound.

Table 3: Zootoxic Activity of this compound

| Concentration (µg/mL) | Larval Mortality (%) |

| 200 | 96% |

| 100 | <20% |

| 50 | <20% |

Data sourced from Masi et al., 2021.

Potential Mechanism of Action

As of late 2025, no specific studies on the molecular mechanism or signaling pathways of this compound have been published. However, the broader class of furanone derivatives offers potential avenues for investigation. Many bioactive furanones are known to function as signaling molecule mimics or inhibitors.

-

Quorum Sensing Inhibition: A well-documented mechanism for brominated furanones from marine algae is the interference with bacterial quorum sensing (QS) by disrupting acylated homoserine lactone (AHL) signaling pathways. This prevents bacteria from coordinating virulence factor expression and biofilm formation.

-

Cell Cycle and DNA Synthesis Disruption: Some synthetic antifungal aurone compounds, which share a furanone-like core, have been shown to arrest the cell cycle in the G1 phase and interfere with DNA replication and actin cytoskeleton organization in fungi.

-

Oxidative Stress: Furanones can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Given its potent antifungal and phytotoxic effects, it is plausible that this compound may act by disrupting fundamental cellular processes such as cell division, membrane integrity, or key metabolic pathways in target organisms. Further research is required to elucidate its specific molecular targets and signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound

The isolation of this compound from the culture filtrates of Diplodia sapinea is a multi-step process involving extraction and chromatographic purification.

-

Fungal Cultivation: Diplodia sapinea is grown in a liquid Czapek medium amended with 2% corn meal (pH 5.7).

-

Extraction: The culture filtrates are exhaustively extracted with ethyl acetate (EtOAc) to yield a crude oily residue.

-

Column Chromatography (CC): The crude extract is subjected to bioguided purification using column chromatography, eluting with a solvent system of CHCl₃/iPrOH (85:15, v/v).

-

Thin-Layer Chromatography (TLC): Fractions containing the active compound are further purified by preparative TLC using a solvent system of n-hexane/EtOAc (1:1, v/v) to yield pure this compound.

Caption: Workflow for the isolation and purification of this compound.

Antifungal Mycelial Radial Growth Assay

This assay evaluates the ability of a compound to inhibit the growth of fungi and oomycetes on solid media.

-

Media Preparation: Pathogens are cultured on appropriate media: Potato Dextrose Agar (PDA) for Athelia rolfsii and Diplodia corticola, and Carrot Agar (CA) for Phytophthora cambivora.

-

Compound Application: this compound, dissolved in methanol, is applied to a sterile filter paper plug at concentrations of 0.1 and 0.2 mg/plug. A methanol-only plug serves as a negative control.

-

Inoculation: The treated plug is placed on the agar plate, and a mycelial disc of the test pathogen is placed adjacent to it.

-

Incubation: Plates are incubated, and the radial growth of the mycelium is measured over time.

-

Assessment: Complete inhibition is noted when no growth occurs in the direction of the treated plug.

Caption: Workflow for the antifungal radial growth inhibition assay.

Phytotoxicity Leaf Puncture Assay

This bioassay assesses the ability of a compound to cause tissue death (necrosis) in plant leaves.

-

Leaf Collection: Healthy, mature leaves are collected from Hedera helix, Phaseolus vulgaris, and Quercus ilex.

-

Puncture: The leaf surface is gently punctured with a sterile needle.

-

Compound Application: A solution of this compound (at 1.0, 0.5, and 0.1 mg/mL) is applied to the puncture wound. A solvent-only solution is used as a negative control.

-

Incubation: Leaves are kept in a humid environment for 5 days and observed daily.

-

Lesion Measurement: The area of the resulting necrotic lesion is measured using imaging software (e.g., APS Assess 2.0).

Caption: Workflow for the phytotoxicity leaf puncture assay.

Artemia salina (Brine Shrimp) Lethality Assay

This assay is a common primary screen for determining the general toxicity of natural products.

-

Hatching: Artemia salina cysts are hatched in artificial seawater under constant light and aeration for 24-48 hours.

-

Preparation: Nauplii (larvae) are collected. A defined number (typically 10-15) are placed into each well of a 24-well plate containing seawater.

-

Exposure: this compound is added to the wells to achieve final concentrations of 200, 100, and 50 µg/mL. A solvent control is also included.

-

Incubation: The plate is incubated at 27°C in the dark for 36 hours.

-

Mortality Assessment: The number of dead larvae in each well is counted, and the percentage of mortality is calculated.

References

- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. benchchem.com [benchchem.com]

- 4. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinofuranoxin A: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a novel trisubstituted furanone, alongside its diastereomer Pinofuranoxin B, isolated from the invasive pathogen Diplodia sapinea[1][2][3]. This fungus is a significant pathogen of conifers worldwide, causing diseases such as tip blight, cankers, and die-back. The discovery of this compound has opened avenues for investigating its potential applications, including its antifungal properties. This technical guide provides a comprehensive overview of the currently known antifungal spectrum of activity for this compound, detailing the experimental methodologies and presenting the available quantitative data.

Antifungal Spectrum of Activity

The antifungal activity of this compound has been evaluated against a limited number of plant pathogenic fungi and an oomycete. The available data demonstrates its potent inhibitory effects against specific microbes.

Quantitative Antifungal Activity Data

The antifungal activity of this compound was determined by assessing the inhibition of mycelial growth. The results are summarized in the table below.

| Target Organism | Concentration (mg/plug) | Mycelial Growth Inhibition (%) |

| Athelia rolfsii | 0.1 | 100 |

| 0.2 | 100 | |

| Diplodia corticola | 0.1 | 21 |

| 0.2 | 38 | |

| Phytophthora cambivora | 0.1 | 100 |

| 0.2 | 100 | |

| Data sourced from Masi et al., 2021 |

As the data indicates, this compound exhibits complete inhibition of mycelial growth for Athelia rolfsii and the oomycete Phytophthora cambivora at concentrations of 0.1 and 0.2 mg/plug. In contrast, it shows weaker activity against Diplodia corticola.

Experimental Protocols

The following section details the methodology used to determine the antifungal activity of this compound.

Mycelial Growth Inhibition Assay

The antifungal activity of this compound was assessed using a mycelial growth inhibition assay.

1. Fungal Strains: The tested organisms included two plant pathogenic fungi, Athelia rolfsii and Diplodia corticola, and the oomycete Phytophthora cambivora.

2. Preparation of Test Compound: this compound was dissolved in a suitable solvent to achieve the desired test concentrations.

3. Assay Procedure:

-

Mycelial plugs of the test organisms were placed on an appropriate growth medium.

-

This compound, at concentrations of 0.1 and 0.2 mg/plug, was applied to the vicinity of the mycelial plugs.

-

Pentachloronitrobenzene (PCNB) and metalaxyl-M were used as positive controls.

-

The cultures were incubated under conditions suitable for the growth of each organism.

-

The percentage of mycelial growth inhibition was calculated by comparing the growth in the presence of this compound to the growth of a negative control (without the compound).

Experimental Workflow

The following diagram illustrates the workflow for the mycelial growth inhibition assay used to evaluate the antifungal activity of this compound.

Caption: Workflow of the mycelial growth inhibition assay.

Mechanism of Action and Signaling Pathways

Currently, there is no published information available regarding the specific mechanism of action of this compound or the signaling pathways it may modulate in fungal cells. The observed antifungal activity is likely attributed to the presence of an α,β-unsaturated carbonyl and an epoxide ring, which are structural features known to impart biological activity. Further research is required to elucidate the precise molecular targets and mechanisms.

Conclusion and Future Directions

This compound has demonstrated significant in vitro antifungal activity against the plant pathogens Athelia rolfsii and Phytophthora cambivora. However, its efficacy against a broader range of fungal species, particularly those of clinical relevance such as Candida and Aspergillus species, remains to be determined. Future research should focus on:

-

Expanding the antifungal spectrum analysis to include a diverse panel of human and plant pathogenic fungi.

-

Determining the minimum inhibitory concentrations (MICs) to provide a more standardized measure of its potency.

-

Investigating the mechanism of action to identify its cellular targets and affected signaling pathways.

-

Evaluating its potential for synergistic effects with existing antifungal agents.

A deeper understanding of these aspects will be crucial for assessing the therapeutic and agricultural potential of this compound as a novel antifungal agent.

References

Phytotoxic Effects of Pinofuranoxin A: A Technical Guide

This technical guide provides an in-depth overview of the phytotoxic effects of Pinofuranoxin A, a bioactive trisubstituted furanone produced by the invasive pathogen Diplodia sapinea. The information is targeted towards researchers, scientists, and professionals in drug development and herbicide research. This document summarizes key quantitative data, details experimental methodologies, and visualizes workflows and potential signaling pathways.

Overview of this compound

This compound is a fungal secondary metabolite that has demonstrated significant phytotoxic activity.[1][2][3] Structurally, it is characterized as a trisubstituted furanone, and its bioactivity is attributed to the presence of an α,β-unsaturated carbonyl group and an epoxide ring.[1][4] These functional groups are known to be involved in nucleophilic Michael addition and nucleophilic substitution reactions, respectively, which are common structural features imparting biological activities.

Quantitative Phytotoxic Effects

This compound has been shown to induce necrotic lesions on the leaves of various plant species. The extent of this damage is dose-dependent. A summary of the phytotoxic activity of this compound is presented below.

| Concentration (mg/mL) | Plant Species | Average Necrotic Lesion Area (mm²) |

| 1.0 | English Ivy (Hedera helix) | 112 |

| 1.0 | Bean (Phaseolus vulgaris) | 46 |

| 1.0 | Holm Oak (Quercus ilex) | 61 |

| 0.5 | All tested species | Necrotic effects observed |

| 0.1 | All tested species | Necrotic effects observed |

Data extracted from Masi et al., 2021.

Experimental Protocols

The phytotoxicity of this compound was evaluated using a leaf puncture assay. The detailed methodology is as follows:

3.1. Plant Material

-

Healthy, young, and intact leaves were detached from the plant species: English ivy (Hedera helix L.), bean (Phaseolus vulgaris L.), and holm oak (Quercus ilex L.).

3.2. Toxin Preparation

-

This compound was dissolved in a solution of 10% acetone in water to achieve final concentrations of 1.0, 0.5, and 0.1 mg/mL.

-

A control solution consisting of 10% acetone in water was also prepared.

3.3. Leaf Puncture Assay

-

The detached leaves were placed in a moist chamber, such as a Petri dish lined with damp filter paper, to maintain humidity.

-

The upper surface of each leaf was gently punctured with a sterile needle.

-

A 10 µL droplet of the this compound solution at a specific concentration was applied to the wounded area of the leaf.

-

For control leaves, a 10 µL droplet of the 10% acetone/water solution was applied to the puncture site.

-

The leaves were incubated in the moist chamber at room temperature for 72 hours.

-

After the incubation period, the phytotoxic effect was assessed by measuring the area of the necrotic lesion that developed around the point of application.

Visualizations

4.1. Experimental Workflow for Phytotoxicity Assay

Caption: Workflow of the leaf puncture assay for phytotoxicity testing.

4.2. Postulated Signaling Pathway of this compound Phytotoxicity

The precise signaling pathway initiated by this compound in plants has not been fully elucidated. However, based on its chemical structure containing an α,β-unsaturated carbonyl moiety and an epoxide ring, a plausible mechanism involves the induction of cellular stress and a defense response. These reactive groups can interact with cellular nucleophiles, leading to protein modification and the generation of reactive oxygen species (ROS). This can trigger a hypersensitive response-like cell death pathway.

Caption: A plausible signaling cascade initiated by this compound.

Mechanism of Action and Potential Applications

The phytotoxic activity of this compound is likely due to its ability to cause cellular damage through the reactivity of its functional groups. The α,β-unsaturated carbonyl and epoxide moieties can react with various cellular components, leading to oxidative stress and cell death, manifesting as necrotic lesions. This mode of action suggests that this compound could be a candidate for the development of new herbicides. Fungal phytotoxins with potential herbicidal activity are of growing interest in agriculture. Further research is needed to elucidate the specific molecular targets and the full signaling cascade to better understand its potential and selectivity as a herbicidal agent. The selective herbicidal activity of other fungal metabolites has been noted, suggesting the potential for targeted weed control.

References

- 1. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.unibo.it [cris.unibo.it]

Zootoxicity of Pinofuranoxin A in Brine Shrimp Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zootoxicity of Pinofuranoxin A, a furanone produced by the fungal pathogen Diplodia sapinea, with a specific focus on its effects in brine shrimp (Artemia salina) lethality assays. This document details the available toxicological data, outlines the experimental protocols for assessing its toxicity, and explores the putative mechanism of action and associated signaling pathways.

Introduction

This compound is a trisubstituted furanone that has been identified as a secondary metabolite of the invasive plant pathogen Diplodia sapinea. The presence of reactive functional groups within its structure, specifically an α,β-unsaturated carbonyl system and an epoxide ring, suggests potential biological activity, including toxicity to various organisms. The brine shrimp lethality assay is a widely used, simple, and cost-effective preliminary screen for the cytotoxic and zootoxic potential of natural products and synthetic compounds. This guide synthesizes the current knowledge on the toxic effects of this compound on Artemia salina, providing a valuable resource for researchers in toxicology, natural product chemistry, and drug discovery.

Quantitative Zootoxicity Data

The zootoxicity of this compound has been evaluated using the brine shrimp lethality assay. The following table summarizes the quantitative data on the mortality of Artemia salina larvae upon exposure to varying concentrations of this compound over a 36-hour period.

| Concentration (µg/mL) | Larval Mortality (%) |

| 200 | 96 |

| 100 | < 20 |

| 50 | < 20 |

Data sourced from Masi et al., 2021.

Experimental Protocols

The following is a detailed protocol for the brine shrimp lethality assay, adapted from established methodologies and consistent with the procedures cited in the primary literature on this compound zootoxicity.

Materials and Reagents

-

Artemia salina cysts (brine shrimp eggs)

-

Artificial seawater (38 g/L sea salt in distilled water)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

24-well microplates

-

Hatching chamber (e.g., a conical flask or a specially designed two-compartment vessel)

-

Aeration pump

-

Light source

-

Pipettes

-

Stereomicroscope

Hatching of Brine Shrimp Nauplii

-

Prepare the artificial seawater by dissolving 38 g of sea salt in 1 liter of distilled water.

-

Transfer the artificial seawater to a hatching chamber.

-

Add a small quantity of Artemia salina cysts to the seawater.

-

Aerate the solution using an air pump to keep the cysts in suspension.

-

Illuminate the hatching chamber with a light source, as the nauplii are phototropic.

-

Maintain the temperature at 25-30°C for 24-48 hours to allow the cysts to hatch into nauplii (larvae).

-

After hatching, turn off the aeration and allow the empty cyst shells to float to the surface while the nauplii congregate near the light source.

-

Carefully collect the nauplii using a pipette for use in the assay.

Brine Shrimp Lethality Assay Procedure

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution with artificial seawater to achieve the desired final concentrations (e.g., 200, 100, and 50 µg/mL). The final DMSO concentration in each well should be kept below 1% to avoid solvent toxicity.

-

Using a pipette, transfer 10-15 nauplii into each well of a 24-well microplate.

-

Add the different concentrations of the this compound solutions to the respective wells.

-

Include a negative control group containing artificial seawater with the same concentration of DMSO as the test groups.

-

Include a positive control group with a known toxic compound, such as potassium dichromate, to validate the assay.

-

Incubate the microplate at 27°C for 36 hours under a light source.

-

After the incubation period, count the number of dead and surviving nauplii in each well under a stereomicroscope. Nauplii that are motionless are considered dead.

-

Calculate the percentage of mortality for each concentration.

Pinofuranoxin A: A Technical Guide to its Biological Activity and Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinofuranoxin A, a novel trisubstituted furanone isolated from the pathogenic fungus Diplodia sapinea, has demonstrated a range of biological activities, including potent antifungal, phytotoxic, and zootoxic effects.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and experimental protocols. The molecule's activity is hypothesized to stem from its unique chemical structure, featuring both an α,β-unsaturated carbonyl group and an epoxide ring, which can engage in nucleophilic reactions.[1][2] While specific signaling pathways remain to be elucidated, this document summarizes the foundational knowledge critical for future research and development.

Biological Activity of this compound

This compound exhibits a spectrum of biological effects, as detailed in foundational studies. These activities include antifungal action against significant plant pathogens, phytotoxicity in various plant species, and toxicity in invertebrate models.

Quantitative Data Summary

The known biological activities of this compound are quantified in the tables below, summarizing its antifungal efficacy and zootoxicity.

Table 1: Antifungal Activity of this compound

| Target Organism | Concentration (mg/plug) | Mycelial Growth Inhibition (%) |

| Athelia rolfsii | 0.2 | 100 |

| 0.1 | 100 | |

| Diplodia corticola | 0.2 | 38 |

| 0.1 | 21 | |

| Phytophthora cambivora | 0.2 | 100 |

| 0.1 | 100 |

Table 2: Zootoxic Activity of this compound

| Test Organism | Concentration (µg/mL) | Larval Mortality (%) |

| Brine Shrimp (Artemia salina L.) | 200 | 96 |

| 100 | < 20 | |

| 50 | < 20 |

Postulated Mechanism of Action

The precise molecular targets and signaling pathways of this compound have not yet been fully elucidated. However, its chemical structure provides significant insight into a probable mechanism of action. The molecule contains two key reactive functional groups: an α,β-unsaturated carbonyl system and an epoxide ring. It is proposed that these moieties are responsible for the observed biological activities through covalent modification of biological nucleophiles.

-

Michael Addition: The α,β-unsaturated carbonyl group is a classic Michael acceptor, making it susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine residues or DNA bases).

-

Nucleophilic Substitution: The epoxide ring is a strained three-membered ether that can undergo ring-opening reactions upon attack by nucleophiles. This can lead to the alkylation of proteins and nucleic acids.

The combination of these two reactive centers likely allows this compound to interact with and inactivate a range of biological macromolecules, leading to cellular dysfunction and toxicity. The difference in biological activity observed between this compound and its diastereomer, Pinofuranoxin B, is attributed to the different stereochemistry of the epoxy ring, which would influence its reactivity and interaction with chiral biological targets.

Caption: Postulated mechanism of this compound via covalent modification.

Experimental Protocols

The following protocols are based on the methodologies described in the initial characterization of this compound.

Antifungal Activity Assay (Mycelial Radial Growth Inhibition)

This assay is designed to evaluate the inhibitory effect of a compound on the growth of filamentous fungi.

-

Fungal Strains: Athelia rolfsii, Diplodia corticola, Phytophthora cambivora.

-

Culture Media: Potato Dextrose Agar (PDA) for A. rolfsii and D. corticola. Carrot Agar (CA) for P. cambivora.

-

Compound Preparation: this compound is dissolved in methanol (MeOH) to prepare stock solutions.

-

Assay Procedure:

-

Aliquots of the this compound stock solution are applied to sterile plugs or paper discs to achieve final amounts of 200 µg and 100 µg per plug.

-

The solvent is allowed to evaporate completely.

-

The treated plugs are placed on the surface of the agar plates previously inoculated with the fungal mycelium.

-

Methanol-treated plugs serve as the negative control.

-

Pentachloronitrobenzene (PCNB) is used as a positive control for ascomycetes and basidiomycetes, while Metalaxyl-M is used for oomycetes.

-

Plates are incubated under conditions suitable for the growth of each fungal species.

-

The radial growth of the mycelium is measured over time, and the percentage of inhibition is calculated relative to the negative control.

-

The experiment is conducted with three replicates and repeated twice.

-

Caption: Workflow for the antifungal mycelial growth inhibition assay.

Zootoxicity Assay (Brine Shrimp Lethality)

This assay is a preliminary screen for general toxicity using the brine shrimp Artemia salina.

-

Test Organism: Brine shrimp (Artemia salina) larvae.

-

Compound Preparation: this compound is dissolved in a suitable solvent to prepare stock solutions for testing at final concentrations of 200, 100, and 50 µg/mL.

-

Assay Procedure:

-

Brine shrimp eggs are hatched in artificial seawater to obtain nauplii (larvae).

-

A defined number of larvae are transferred into vials or wells containing artificial seawater.

-

The test compound (this compound) is added to the vials to achieve the desired final concentrations.

-

A solvent control is included.

-

After a specified incubation period (typically 24 hours), the number of dead larvae is counted.

-

Larval mortality percentage is calculated for each concentration.

-

Signaling Pathways

To date, no specific cellular signaling pathways have been identified as being modulated by this compound. The observed biological effects are broadly attributed to covalent modification of essential biomolecules. Future research, including proteomic and transcriptomic analyses, is required to identify specific protein targets and delineate the downstream signaling cascades affected by this compound. Such studies would be invaluable in understanding the precise molecular mechanisms underlying its potent antifungal and phytotoxic activities.

Conclusion and Future Directions

This compound is a bioactive natural product with significant potential, particularly as a lead compound for the development of novel fungicides. The current understanding of its mechanism of action is based on the reactivity of its α,β-unsaturated carbonyl and epoxide functional groups. While this provides a strong foundation, further research is imperative. Key future directions should include:

-

Target Identification: Utilizing techniques such as activity-based protein profiling to identify the specific molecular targets of this compound in pathogenic fungi.

-

Signaling Pathway Analysis: Investigating the downstream cellular effects of target engagement to understand the broader signaling pathways disrupted by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to optimize its activity and selectivity, potentially guided by the recent revision of its stereochemistry.

A deeper understanding of its molecular mechanism will be crucial for harnessing the therapeutic or agrochemical potential of this compound.

References

- 1. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen Diplodia sapinea - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the True Structure of Pinofuranoxin A: A Technical Guide to its Revision

For Researchers, Scientists, and Drug Development Professionals